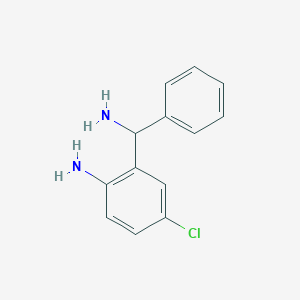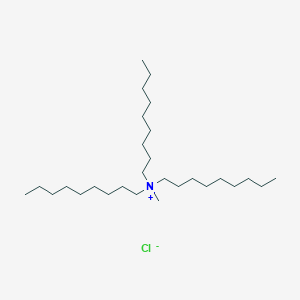
Hidrosmin-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hidrosmin-d4 is a deuterated analogue of Hidrosmin, a synthetic flavonoid derived from the natural bioflavonoid diosmin. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, medicine, and industry . The molecular formula of this compound is C30H32D4O16, and it has a molecular weight of 656.62 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
Hidrosmin-d4 is synthesized through a series of chemical reactions that involve the incorporation of deuterium atoms into the Hidrosmin molecule. The synthetic route typically involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling . The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium atoms without affecting the overall structure and properties of the compound.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using similar reaction conditions as those used in laboratory-scale synthesis. The process is optimized for high yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for research applications .
化学反応の分析
Types of Reactions
Hidrosmin-d4 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions can produce quinones, while reduction reactions can yield dihydro derivatives .
科学的研究の応用
Hidrosmin-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in various chemical studies to investigate reaction mechanisms and pathways.
Biology: Employed in biological research to study the effects of flavonoids on cellular processes and pathways
Medicine: Investigated for its potential therapeutic effects in treating conditions such as chronic venous insufficiency, diabetic nephropathy, and atherosclerosis
Industry: Utilized in the development of new pharmaceuticals and nutraceuticals due to its bioactive properties
作用機序
The exact mechanism of action of Hidrosmin-d4 is not fully understood, but it is believed to involve several key pathways:
Reduction of Capillary Permeability: this compound reduces capillary permeability induced by various agents such as histamine and bradykinin.
Increase in Red Blood Cell Deformability: It increases the deformability of red blood cells and reduces blood viscosity.
Smooth Muscle Contraction: this compound induces the contraction of smooth muscle in the vein wall, improving venous tone.
Lymphatic Flow Improvement: It dilates lymphatic collectors and increases the rate of lymphatic conduction, enhancing lymphatic flow.
類似化合物との比較
Hidrosmin-d4 is compared with other similar compounds such as:
Diosmin: A natural bioflavonoid from which Hidrosmin is derived. .
Hesperidin: Another flavonoid found in citrus fruits, known for its antioxidant and anti-inflammatory properties.
Rutin: A flavonoid glycoside with similar pharmacological effects, used in the treatment of venous diseases.
This compound is unique due to its deuterated nature, which makes it a valuable tool in research for studying the pharmacokinetics and metabolism of flavonoids.
特性
分子式 |
C30H36O16 |
|---|---|
分子量 |
656.6 g/mol |
IUPAC名 |
2-(3-hydroxy-4-methoxyphenyl)-5-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)-7-[(2S,3R,5S)-3,4,5-trihydroxy-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C30H36O16/c1-12-23(34)25(36)27(38)29(43-12)42-11-21-24(35)26(37)28(39)30(46-21)44-14-8-19(41-6-5-31)22-16(33)10-18(45-20(22)9-14)13-3-4-17(40-2)15(32)7-13/h3-4,7-10,12,21,23-32,34-39H,5-6,11H2,1-2H3/t12-,21?,23-,24+,25-,26?,27-,28+,29+,30+/m0/s1/i5D2,6D2 |
InChIキー |
XYFLWVOTXWXNAM-FHMCKAGLSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC(=C(C=C3)OC)O)O[C@H]4[C@@H](C([C@@H](C(O4)CO[C@H]5[C@H]([C@H]([C@H]([C@@H](O5)C)O)O)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C(=C3)OCCO)C(=O)C=C(O4)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


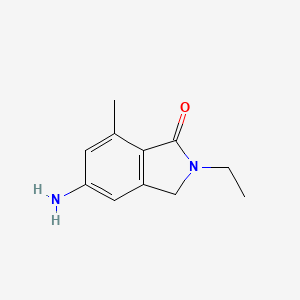
![4-[(2,6-Dichlorophenyl)methoxy]aniline](/img/structure/B13864073.png)
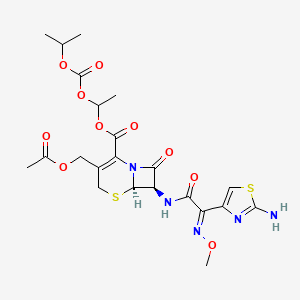

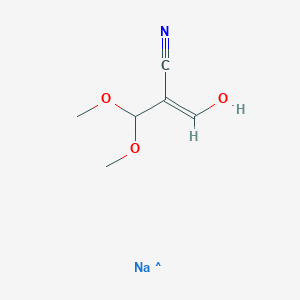

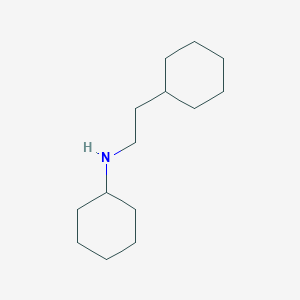

![N-tert-butyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13864128.png)

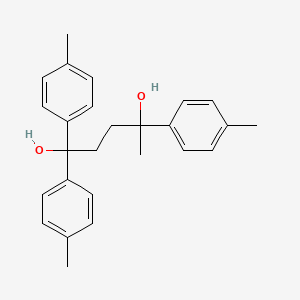
![7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one](/img/structure/B13864149.png)
